molecular formula C15H10F5N3O3 B1613509 Pentafluorophenyl 2-morpholin-4-ylpyrimidine-5-carboxylate CAS No. 941717-05-1

Pentafluorophenyl 2-morpholin-4-ylpyrimidine-5-carboxylate

Cat. No. B1613509
CAS RN: 941717-05-1
M. Wt: 375.25 g/mol
InChI Key: SXCSIAUTNMKWKC-UHFFFAOYSA-N
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Description

Pentafluorophenyl 2-morpholin-4-ylpyrimidine-5-carboxylate (abbreviated as PFP-CP) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. PFP-CP is a pyrimidine derivative that is commonly used as a fluorescent probe for protein labeling and imaging studies. In

Scientific Research Applications

Protein Mimicry

Pentafluorophenyl-based single-chain polymer nanoparticles (SCNPs) have been used as a versatile platform towards protein mimicry . These SCNPs are formed by intramolecular collapse of individual polymer chains, and display sizes ranging from 5–20 nm . The synthetic strategy offers a straightforward method towards SCNP modification and SCNP-protein hybrids, giving access to easily adjustable physicochemical properties and protein mimicry .

Bioconjugation Chemistry

Pentafluorophenyl (PFP) esters, including Pentafluorophenyl 2-morpholin-4-ylpyrimidine-5-carboxylate, have found widespread application in bioconjugation chemistry . These activated esters are soluble in a range of organic solvents and less susceptible to hydrolysis than NHS esters . PFP-functional polymers have been successfully used in post-polymerization functionalization reactions with both primary and secondary amines .

Olefin Coordination Polymerization

Ammonium tetrakis (pentafluorophenyl)borate has shown excellent performance in polymerization, being one of the best substitutes for the traditional cocatalyst MAO . This compound plays a key role in metallocene catalytic systems, which can not only affect the overall catalytic activity, but also have an obvious influence on the structure and properties of the polymer .

pH-Responsive Polymeric Micelles

Recently, pH-responsive polymeric micelles have gained significant attention as effective carriers for anti-cancer drug delivery . pH-responsive polymeric micelles were constructed by a simple post-polymerization modification of a single homopolymer, poly (pentafluorophenyl acrylate) (PPFPA) .

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 2-morpholin-4-ylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F5N3O3/c16-8-9(17)11(19)13(12(20)10(8)18)26-14(24)7-5-21-15(22-6-7)23-1-3-25-4-2-23/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCSIAUTNMKWKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=N2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640472
Record name Pentafluorophenyl 2-(morpholin-4-yl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentafluorophenyl 2-morpholin-4-ylpyrimidine-5-carboxylate

CAS RN

941717-05-1
Record name Pentafluorophenyl 2-(morpholin-4-yl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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